molecular formula C14H13NO B11998918 2-Propenamide, 2-methyl-N-1-naphthalenyl- CAS No. 22447-06-9

2-Propenamide, 2-methyl-N-1-naphthalenyl-

Cat. No.: B11998918
CAS No.: 22447-06-9
M. Wt: 211.26 g/mol
InChI Key: PTRVLELMDKQITQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-1-naphthalenyl- typically involves the reaction of 2-methylpropenoic acid with 1-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 1-naphthylamine to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Propenamide, 2-methyl-N-1-naphthalenyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic naphthalene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propenamide, 2-methyl-N-1-naphthalenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Propenamide, 2-methyl-N-1-naphthalenyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethacrylamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.

    Naphthylacrylamide: Similar structure but with variations in the substitution pattern on the naphthalene ring.

Properties

CAS No.

22447-06-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16)

InChI Key

PTRVLELMDKQITQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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